Glucarolactam sodium
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Overview
Description
Glucarolactam sodium is a chemical compound that belongs to the class of lactams, which are cyclic amides. It is derived from glucaric acid and is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucarolactam sodium typically involves the cyclization of glucaric acid derivatives under specific reaction conditions. One common method is the reaction of glucaric acid with ammonia or amines, followed by cyclization to form the lactam ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Glucarolactam sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions, where the lactam ring is opened and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various glucaric acid derivatives, amines, and substituted lactams, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, glucarolactam sodium is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms.
Medicine
In medicine, this compound is being investigated for its potential therapeutic benefits. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of glucarolactam sodium involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the activity of pro-inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
Gluconolactone: Another lactone derived from glucose, used in cosmetics and pharmaceuticals.
Glucoheptonolactone: Similar in structure, used in food and pharmaceutical industries.
Galactonolactone: Used in similar applications as glucarolactam sodium.
Uniqueness
This compound is unique due to its lactam ring structure, which imparts specific chemical properties not found in other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits make it a valuable compound in various fields.
Properties
CAS No. |
53701-65-8 |
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Molecular Formula |
C6H8NNaO6 |
Molecular Weight |
213.12 g/mol |
IUPAC Name |
sodium;(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO6.Na/c8-2-1(6(12)13)7-5(11)4(10)3(2)9;/h1-4,8-10H,(H,7,11)(H,12,13);/q;+1/p-1/t1-,2+,3-,4+;/m0./s1 |
InChI Key |
NEHLUFNEXRUTNQ-FQQRNOFLSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](NC(=O)[C@@H]1O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(NC(=O)C1O)C(=O)[O-])O)O.[Na+] |
Related CAS |
31675-02-2 (Parent) |
Origin of Product |
United States |
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